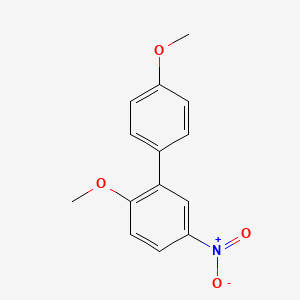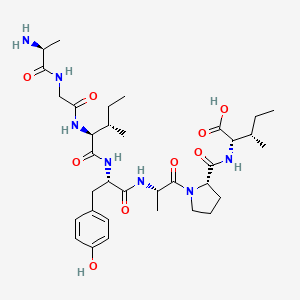
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a tetrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the tetrazole compound.
Reduction: Amines and other reduced forms of the tetrazole ring.
Substitution: Halide-substituted tetrazole derivatives.
科学的研究の応用
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-5-phenyl-1H-tetrazole: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Amino-1-phenyl-1H-tetrazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
5-Phenyl-1H-tetrazole: Lacks both the amino and methyl groups, making it less versatile in chemical reactions.
Uniqueness
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of both the amino and methyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
特性
CAS番号 |
820960-86-9 |
|---|---|
分子式 |
C8H12BrN5 |
分子量 |
258.12 g/mol |
IUPAC名 |
1-methyl-5-phenyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(10-13(9)11-12)7-5-3-2-4-6-7;/h2-6,11H,9H2,1H3;1H |
InChIキー |
SAQHRGFXMSQMSN-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(=NN(N1)N)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)


![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)



